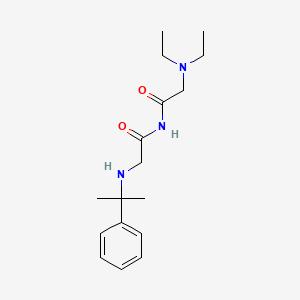
1,1'-Dipentyl-4,4'-bipyridin-1-ium diperchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Dipentyl-4,4’-bipyridin-1-ium diperchlorate is a chemical compound belonging to the bipyridinium family. These compounds are known for their electrochemical properties and are often used in various scientific and industrial applications. The compound is characterized by its unique structure, which includes two pyridine rings connected by a central carbon atom, with pentyl groups attached to the nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dipentyl-4,4’-bipyridin-1-ium diperchlorate typically involves the reaction of 4,4’-bipyridine with pentyl halides under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the reaction. The resulting product is then treated with perchloric acid to form the diperchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to remove any impurities.
化学反応の分析
Types of Reactions
1,1’-Dipentyl-4,4’-bipyridin-1-ium diperchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox reactions.
Reduction: It can also be reduced, making it a versatile compound in electrochemical applications.
Substitution: The pentyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated solvents and bases like sodium hydroxide are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridinium cations, while reduction can produce bipyridine derivatives.
科学的研究の応用
1,1’-Dipentyl-4,4’-bipyridin-1-ium diperchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a redox indicator and in the synthesis of other complex molecules.
Biology: The compound’s electrochemical properties make it useful in studying biological redox processes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is employed in the development of electrochromic devices and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1,1’-Dipentyl-4,4’-bipyridin-1-ium diperchlorate involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a valuable tool in electrochemical studies. Its molecular targets include various enzymes and proteins involved in redox processes, and it can influence pathways related to oxidative stress and cellular metabolism.
類似化合物との比較
Similar Compounds
1,1’-Diethyl-4,4’-bipyridinium diperchlorate: Similar in structure but with ethyl groups instead of pentyl groups.
1,1’-Dioctadecyl-4,4’-bipyridinium diperchlorate: Contains longer alkyl chains, leading to different physical properties.
1,1’-Dimethyl-4,4’-bipyridinium diperchlorate: Smaller alkyl groups result in different reactivity and applications.
Uniqueness
1,1’-Dipentyl-4,4’-bipyridin-1-ium diperchlorate is unique due to its specific alkyl chain length, which provides a balance between solubility and electrochemical properties. This makes it particularly useful in applications where both properties are crucial.
特性
CAS番号 |
36305-50-7 |
|---|---|
分子式 |
C20H30Cl2N2O8 |
分子量 |
497.4 g/mol |
IUPAC名 |
1-pentyl-4-(1-pentylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C20H30N2.2ClHO4/c1-3-5-7-13-21-15-9-19(10-16-21)20-11-17-22(18-12-20)14-8-6-4-2;2*2-1(3,4)5/h9-12,15-18H,3-8,13-14H2,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2 |
InChIキー |
KQXNFGXDRNCRTD-UHFFFAOYSA-L |
正規SMILES |
CCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCC.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


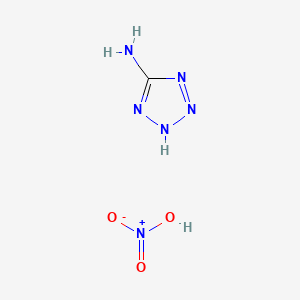
![[3-(2-Iodophenyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14671807.png)
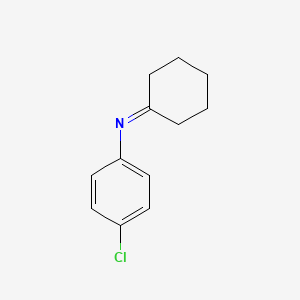
![4-[2-(4-Methylphenyl)hydrazinylidene]-2-[(E)-(phenylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B14671815.png)
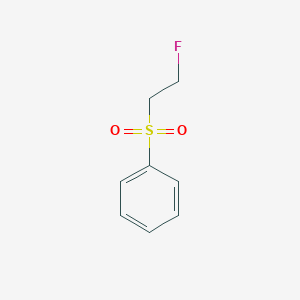
![Tetra([1,1'-biphenyl]-4-yl)stannane](/img/structure/B14671831.png)



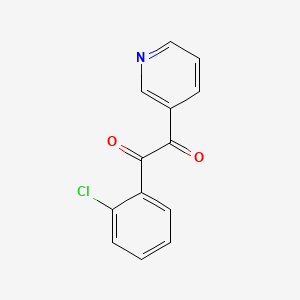

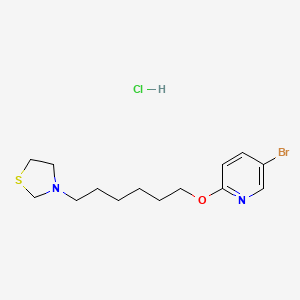
![Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B14671870.png)
